molecular formula C12H17NO4S B181932 (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid CAS No. 379250-94-9

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

Cat. No.: B181932
CAS No.: 379250-94-9
M. Wt: 271.33 g/mol
InChI Key: FAIKALCUIWGIHB-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a specialized organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonylamino group attached to an acetic acid moiety, with four methyl groups positioned at the 2, 3, 5, and 6 positions on the benzene ring. Its molecular formula is C12H17NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid typically involves the sulfonylation of a tetramethylbenzene derivative followed by the introduction of an acetic acid group. One common method includes the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with glycine under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of tetramethylbenzenesulfonic acid derivatives.

    Reduction: Formation of sulfinyl or sulfhydryl derivatives.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonylamino group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonylamino group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

    2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor in the synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.

    2,3,5,6-Tetramethylbenzenesulfonic acid: An oxidation product of the compound.

    2,3,5,6-Tetramethylbenzenesulfonamide: A related sulfonamide derivative.

Uniqueness: this compound is unique due to its combination of a sulfonylamino group and an acetic acid moiety, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-7-5-8(2)10(4)12(9(7)3)18(16,17)13-6-11(14)15/h5,13H,6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIKALCUIWGIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352616
Record name (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379250-94-9
Record name (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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